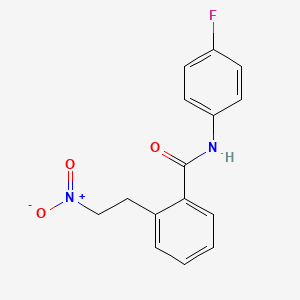

N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide

Description

N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide is a benzamide derivative featuring a 4-fluorophenylamine moiety linked to a benzamide core substituted with a 2-nitroethyl group. Fluorinated benzamides are commonly explored in medicinal chemistry due to their enhanced metabolic stability and binding affinity to target proteins .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c16-12-5-7-13(8-6-12)17-15(19)14-4-2-1-3-11(14)9-10-18(20)21/h1-8H,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBBGVDMXTRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its chemical formula . The presence of the fluorine atom and the nitro group contributes to its biological activity, influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Backbone : This is achieved through the reaction of 4-fluoroaniline with appropriate acylating agents.

- Introduction of the Nitroethyl Group : The nitroethyl moiety is introduced via a nucleophilic substitution reaction, where a suitable nitroalkane reacts with the benzamide derivative.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown potent inhibitory effects against various cancer cell lines:

- Cell Lines Tested : K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma).

- Mechanism of Action : The compounds often act as inhibitors of specific protein kinases involved in cancer cell proliferation. For example, they may inhibit receptor tyrosine kinases such as EGFR and PDGFR, leading to reduced cell growth and increased apoptosis in malignant cells .

Receptor Modulation

This compound may also function as a modulator of certain receptors. Its structural features allow it to interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in pain management or neurodegenerative diseases .

Case Studies

- In Vitro Studies : A study involving related benzamide derivatives showed that at concentrations ranging from 0.1 to 100 µM, several compounds exhibited moderate to significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

- In Vivo Efficacy : In animal models, certain analogs demonstrated promising antitumor activity when administered orally, suggesting favorable pharmacokinetics and bioavailability .

Table 1: Summary of Biological Activities

Table 2: In Vitro Cytotoxicity Results

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5 | K-562 | 15 | PDGFR inhibition |

| 8 | MCF-7 | 20 | EGFR inhibition |

| 11 | A549 | 25 | Multi-kinase inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Fluorinated analogs (e.g., 4f) exhibit moderate to high melting points (~237°C), suggesting stable crystalline structures .

- Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring enhance thermal stability and reaction yields in related compounds .

Anticoagulant Activity

- N-(4-fluorophenyl)-2-(5-chlorothiophen-2-ylcarbonyl)benzamide (8) : Demonstrated significant anticoagulant activity with an aPTT value of 59.3 seconds, comparable to reference standards .

- Thiophene-Carbonyl Derivatives : The thiophene moiety enhances anticoagulant effects, while fluorophenyl groups improve target specificity .

Antimicrobial and Anticancer Activity

- 2-Azetidinone Derivatives: N-(chlorophenyl) analogs showed potent antimicrobial activity (MIC < 1 µg/mL) against Gram-positive bacteria, attributed to the chloro substituent’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a tandem Henry/Ritter reaction. For example, nitroalkanes and benzamides react under mild acidic conditions (e.g., using nitromethane and benzamide derivatives) to form β-nitroalkyl amides. Key parameters include temperature control (20–40°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reactants. Evidence from one-pot protocols shows yields up to 81% when using 4-fluorophenyl derivatives and optimizing nitration steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the nitroethyl group (δ ~4.8–5.0 ppm for nitroethyl protons) and fluorophenyl aromatic signals (δ ~7.3–7.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-HRMS m/z 289.0979 for C15H13FN2O3+) . Purity can be assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays.

Q. What role do the nitro and fluorophenyl groups play in the compound’s reactivity?

- Methodological Answer : The nitro group enhances electrophilicity, facilitating nucleophilic additions (e.g., in Michael acceptors). The 4-fluorophenyl moiety contributes to lipophilicity and metabolic stability, as seen in analogs like T-1-AFPB, which showed improved pharmacokinetic profiles due to fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioactivity, such as kinase inhibition or anticancer potential?

- Methodological Answer : Replace the nitroethyl group with bioisosteres (e.g., cyano or sulfonamide) to modulate electron density. For example, T-1-AFPB, a derivative with a purine-acetamido group, inhibited VEGFR-2 (IC50 = 69 nM) and cancer cell growth (IC50 = 2.24 μM in HepG2) . Use molecular docking to predict binding affinity to target proteins (e.g., kinases) and validate with in vitro assays.

Q. What experimental strategies resolve contradictions in reported biological activities across similar benzamide derivatives?

- Methodological Answer : Conduct comparative studies using standardized assays (e.g., MTT for cytotoxicity, kinase inhibition assays). For example, discrepancies in IC50 values may arise from variations in cell lines (e.g., HepG2 vs. MCF-7) or solvent effects in compound solubilization. Validate findings with orthogonal techniques (e.g., SPR for binding kinetics).

Q. How do reaction conditions affect regioselectivity in the synthesis of nitroethylbenzamide derivatives?

- Methodological Answer : Acidic conditions favor nitro group activation for Michael additions, while basic conditions may lead to side reactions (e.g., hydrolysis of the amide bond). Solvent polarity also influences regioselectivity; polar aprotic solvents like DMF stabilize transition states for nitroethyl formation . Monitor intermediates via TLC or in situ IR spectroscopy.

Data Analysis & Optimization Challenges

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Use QSAR models (e.g., ACD/Labs Percepta) to estimate logP (~2.5–3.0) and aqueous solubility. Molecular dynamics simulations can model interactions with biological membranes. For fluorinated analogs, PubChem data and neural network-based profiling (e.g., CC-DPS) provide validated predictions .

Q. How can researchers address low yields in scale-up synthesis of this compound?

- Methodological Answer : Optimize catalyst loading (e.g., Lewis acids like ZnCl2) and employ flow chemistry for better heat/mass transfer. For example, a continuous-flow reactor reduced reaction time by 40% in similar nitroalkylation protocols . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves recovery rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.